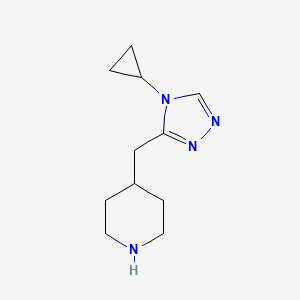

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

This would typically include the compound’s molecular formula, structure, and possibly its molar mass and systematic name.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Wissenschaftliche Forschungsanwendungen

-

Biomass-derived 5-(chloromethyl)furfural (CMF) production from rice by-products and transformation of CMF residues into Li-ion energy storage systems

- Application Summary : CMF is synthesized from rice by-products via HCl/chloroform biphasic system resulting in a crude oil product containing 58%, 56%, 94%, and 89% CMF purities from rice bran (RB), rice hull (RH), broken white rice (BWR), and immature brown rice (IBR), respectively . The main by-product of the CMF production was solid residue .

- Methods of Application : The RH residue contained appreciable levels of silica and was subsequently utilized as electrode material for lithium-ion battery (LIB) and symmetric supercapacitors .

- Results or Outcomes : When employed as anode materials in LIB, the dried solid residue achieved a specific capacity of 383.17 mAh g −1 . Meanwhile, the carbonised KOH-activated solid residue (RH@AC), which was fabricated in a non-aqueous symmetric supercapacitor, delivered a high energy density of 273.81 Wh kg −1 at a power density of 127.12 W kg −1 .

-

Microwave heating for rapid conversion of sugars and polysaccharides to 5-chloromethyl furfural

- Application Summary : A range of carbohydrates has been rapidly and selectively converted to 5-chloromethyl furfural using microwave heating in a biphasic reaction system with a range of organic solvents .

- Methods of Application : Fructose and inulin were especially effective for production of this valuable bio-platform molecule, with yields of >70% obtained in 15 minutes under microwave heating .

- Results or Outcomes : Yields from cellulose were dramatically increased with ball mill pre-treatment, this being associated with a reduction in polysaccharide crystallinity .

-

5-Chloromethylfurfural (CMF) as a Biomass-Derived Platform Molecule

- Application Summary : 5-Chloromethylfurfural is an organic compound obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

- Methods of Application : The compound is typically synthesized from raw biomass, including cotton, wood, corn stover, and straw .

- Results or Outcomes : The compound is a potential feedstock for versatile applications, providing a method to afford hydroxymethylfurfural at high yields from 5-chloromethylfurfural .

-

Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan Using 5-(Chloromethyl)Furfural as a Source

- Application Summary : 5-(Chloromethyl)furfural (CMF) can be used as a source for the continuous hydrogenation of 5-(hydroxymethyl)furfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) . The BHMF can be used as a monomer for plastics including polyurethanes, epoxy resins, and polyesters .

- Methods of Application : The process involves hydrolyzing the CMF to HMF in an aqueous medium, followed by catalytic hydrogenation into BHMF .

- Results or Outcomes : The HMF yield of 70 mol% was achieved in continuous operation . The continuous hydrogenation of HMF to BHMF for 100 h was accomplished using the active mesoporous copper–alumina catalyst .

-

Synthesis of the Natural Herbicide δ-Aminolevulinic Acid from Cellulose-Derived 5-(Chloromethyl)Furfural

- Application Summary : 5-(Chloromethyl)furfural, derived from cellulose, is converted into δ-aminolevulinic acid in three chemical steps . δ-Aminolevulinic acid is a natural product with important agrochemical applications .

- Methods of Application : The process involves conversion to 5-(azidomethyl)furfural, photooxidation, and catalytic hydrogenation .

- Results or Outcomes : The overall yield of δ-aminolevulinic acid from 5-(chloromethyl)furfural is 68% .

-

Reactivity and Applications of Cyclopropyl Methyl Bromide

- Application Summary : While not directly related to “5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole”, cyclopropyl methyl bromide is a reactive compound due to the presence of the strained cyclopropane ring and the bromine atom . It can undergo various chemical reactions, such as nucleophilic substitution .

- Methods of Application : The specific methods of application would depend on the particular reaction being carried out .

- Results or Outcomes : Cyclopropyl methyl bromide is primarily used in organic synthesis .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Eigenschaften

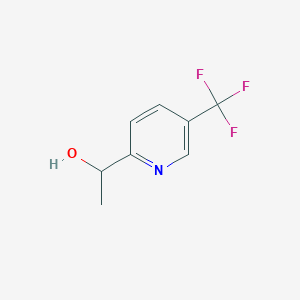

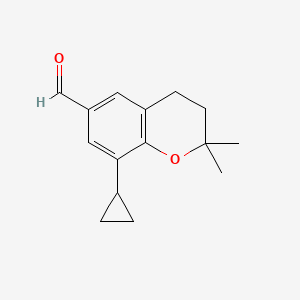

IUPAC Name |

5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7-9-6(10-11-7)3-5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYSRTMJIFDRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole | |

CAS RN |

1506463-66-6 | |

| Record name | 5-(chloromethyl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)

![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)